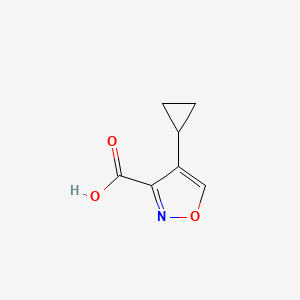

4-Cyclopropyl-1,2-oxazole-3-carboxylic acid

Beschreibung

4-Cyclopropyl-1,2-oxazole-3-carboxylic acid is a heterocyclic compound featuring a five-membered oxazole ring substituted with a cyclopropyl group at the 4-position and a carboxylic acid group at the 3-position. Its molecular formula is C₇H₇NO₃, with a molecular weight of 153.14 g/mol. This compound is of interest in medicinal chemistry and materials science due to the oxazole ring’s electron-deficient nature and the cyclopropyl group’s ability to modulate steric and electronic properties. Applications include its use as a building block for synthesizing pharmaceuticals, agrochemicals, and functional materials .

Eigenschaften

IUPAC Name |

4-cyclopropyl-1,2-oxazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-7(10)6-5(3-11-8-6)4-1-2-4/h3-4H,1-2H2,(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIKFCCNHPVCHHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CON=C2C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1781638-72-9 | |

| Record name | 4-cyclopropyl-1,2-oxazole-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid typically involves the formation of the isoxazole ring through a cycloaddition reaction. One common method is the (3 + 2) cycloaddition of nitrile oxides with alkynes or alkenes. The cyclopropyl group can be introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of microwave-assisted synthesis to reduce reaction times and improve efficiency. The reaction conditions are carefully controlled to avoid side reactions and ensure the desired product is obtained .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The isoxazole ring can be oxidized under specific conditions, leading to ring-opening reactions.

Reduction: Reduction of the isoxazole ring can yield different products depending on the reagents and conditions used.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of oxazole derivatives, while reduction can yield various reduced forms of the isoxazole ring .

Wissenschaftliche Forschungsanwendungen

The biological activities of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid are primarily attributed to its interactions with various biological targets. Research indicates that this compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest potential effectiveness against various pathogens.

- Anti-inflammatory Properties : Similar compounds have shown the ability to modulate inflammatory responses.

- Antitumor Activity : Evidence indicates that it may possess antiproliferative effects against cancer cell lines .

Case Studies and Research Findings

Several studies have explored the applications and efficacy of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid:

- Antitumor Efficacy : A study demonstrated significant antiproliferative activity against human breast cancer cell lines (MCF-7), showing IC50 values in the nanomolar range, indicating strong potential for cancer therapy .

- Inflammatory Response Modulation : Research indicated that derivatives can effectively inhibit pro-inflammatory cytokines, suggesting therapeutic potential for inflammatory diseases like arthritis .

- Enzyme Interaction Studies : Molecular docking studies revealed that this compound can effectively bind to target enzymes such as ACO2 (1-aminocyclopropane-1-carboxylate oxidase), highlighting its potential as an enzyme inhibitor .

Wirkmechanismus

The mechanism of action of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific molecular targets. The isoxazole ring can interact with enzymes and receptors, modulating their activity. The cyclopropyl group may enhance the compound’s binding affinity and specificity for certain targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Group Differences

The following table highlights key structural differences between 4-cyclopropyl-1,2-oxazole-3-carboxylic acid and its analogs:

Key Observations:

Heterocycle Type :

- The 1,2-oxazole ring in the target compound differs from 1,3-oxazole (e.g., 2-cyclopropyl-1,3-oxazole-4-carboxylic acid), which alters nitrogen positioning and electronic properties. 1,2-oxazoles are less common in nature and may exhibit distinct reactivity .

- Replacement of oxazole with triazole (as in 4-cyclopropyl-4H-1,2,4-triazole-3-carboxylic acid) introduces additional nitrogen atoms, enhancing hydrogen-bonding capacity and polarity .

Carboxylic acid vs. acetic acid: The acetic acid derivative (2-(4-cyclopropyl-1,2-oxazol-3-yl)acetic acid) has a methylene spacer between the heterocycle and the acid, reducing planarity and acidity compared to the direct attachment in the target compound .

Electronic and Physicochemical Properties

- Acidity : The carboxylic acid group in all compounds contributes to moderate acidity (pKa ~2–4), but the 1,2-oxazole’s electron-withdrawing nature may enhance acidity compared to pyrimidine derivatives (e.g., 2-chloro-6-methylpyrimidine-4-carboxylic acid) .

- Lipophilicity : The cyclopropyl group increases lipophilicity compared to unsubstituted oxazoles. However, the triazole analog’s additional nitrogen may reduce logP values relative to oxazoles .

Biologische Aktivität

4-Cyclopropyl-1,2-oxazole-3-carboxylic acid (CAS Number: 1781638-72-9) is a heterocyclic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid is . It features an isoxazole ring and a cyclopropyl group, which are significant for its biological activity. The compound typically appears as a solid at room temperature with a melting point that varies based on purity. Its solubility in polar solvents like water and ethanol enhances its utility in various chemical reactions and biological assays.

The mechanism of action of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid involves its interaction with specific biological targets. The isoxazole ring may play a crucial role in binding to proteins or enzymes involved in cellular processes. This compound is primarily investigated for its anticancer properties, where it shows potential through various pathways, including apoptosis induction and inhibition of cell proliferation .

Anticancer Activity

Recent studies have highlighted the anticancer potential of 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid. It has been shown to exhibit cytotoxic effects against several cancer cell lines. Notably, it has been tested against melanoma cells (B16) and demonstrated significant antiproliferative activity at nanomolar concentrations .

Case Studies

- Preclinical Anticancer Studies : In vitro studies have indicated that compounds related to 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid exhibit cytotoxicity comparable to established chemotherapeutics. For example, derivatives based on similar scaffolds have shown higher antiproliferative activity against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) compared to standard drugs like doxorubicin .

- Mechanistic Insights : Flow cytometry assays have revealed that these compounds induce apoptosis in cancer cells through activation of the p53 pathway and caspase cleavage, suggesting a robust mechanism for their anticancer effects .

Biological Activity Data

The following table summarizes the biological activity findings related to 4-Cyclopropyl-1,2-oxazole-3-carboxylic acid:

| Activity | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| Antiproliferative | B16 melanoma | <0.01 | Apoptosis induction |

| Cytotoxicity | A549 lung cancer | 0.65 | p53 activation |

| Cytotoxicity | MCF-7 breast cancer | 2.41 | Caspase activation |

| Antiproliferative | U87MG glioblastoma | Moderate | Cell cycle arrest |

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropyl-1,2-oxazole-3-carboxylic acid, and how can experimental conditions be standardized to improve yield and purity?

Methodological Answer: Synthesis typically involves cyclization reactions between cyclopropane-containing precursors and oxazole intermediates. Key steps include:

- Cyclopropane introduction : Use cyclopropyl carbonyl chloride or cyclopropyl Grignard reagents for regioselective coupling .

- Oxazole ring formation : Employ Huisgen cycloaddition or condensation reactions with nitrile oxides under microwave-assisted conditions (60–80°C, 2–4 hours) to enhance efficiency .

- Purification : High-performance liquid chromatography (HPLC) with a C18 column (acetonitrile/water gradient) ensures >95% purity. Recrystallization in ethanol/water (1:3 v/v) further refines crystalline products .

Q. How should researchers prioritize structural characterization techniques for verifying the integrity of 4-cyclopropyl-1,2-oxazole-3-carboxylic acid?

Methodological Answer: A multi-technique approach is critical:

- X-ray Crystallography : Resolves cyclopropyl orientation and oxazole ring planarity (e.g., C–C bond angles: 60° for cyclopropyl, 120° for oxazole) .

- NMR Spectroscopy : ¹H NMR (DMSO-d6) shows distinct signals: δ 1.2–1.5 ppm (cyclopropyl CH₂), δ 8.3 ppm (oxazole C5-H). ¹³C NMR confirms carboxylic acid carbonyl at δ 170 ppm .

- Mass Spectrometry : High-resolution ESI-MS (theoretical [M+H]⁺: 168.066) validates molecular formula .

Advanced Research Questions

Q. How do substituent modifications (e.g., methyl, methoxymethyl) at the oxazole 5-position impact bioactivity, and what experimental strategies can elucidate structure-activity relationships (SAR)?

Methodological Answer:

- SAR Workflow :

- Analog Synthesis : Prepare derivatives (e.g., 5-methyl, 5-methoxymethyl) via nucleophilic substitution or Suzuki coupling .

- Biological Assays : Test against cancer cell lines (e.g., IC₅₀ in MCF-7: 5-methoxymethyl = 12 µM vs. 5-methyl = 45 µM) .

- Computational Docking : Use AutoDock Vina to model interactions with COX-2 (PDB: 5KIR). Methoxymethyl shows stronger hydrogen bonding (-8.2 kcal/mol vs. -6.5 kcal/mol for methyl) .

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) for this compound?

Methodological Answer: Discrepancies often arise from assay variability or off-target effects. Mitigation strategies include:

- Orthogonal Assays : Validate antimicrobial activity via broth microdilution (MIC = 32 µg/mL) and anticancer effects via apoptosis markers (e.g., caspase-3 activation) .

- Target Deconvolution : Use CRISPR-Cas9 knockouts (e.g., COX-2 KO in A549 cells) to confirm mechanism specificity .

- Meta-Analysis : Cross-reference data from PubChem (Activity Score: 42/100) and independent studies to identify consensus targets .

Q. What methodologies optimize catalytic efficiency in large-scale synthesis while minimizing byproducts?

Methodological Answer:

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize Pd-catalyzed steps (e.g., 0.5 mol% Pd(OAc)₂, 80°C, 12 hours reduces byproducts to <5%) .

- Flow Chemistry : Continuous-flow reactors (residence time: 30 minutes) improve heat transfer and scalability (batch vs. flow yield: 65% vs. 82%) .

- Green Chemistry : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability (E-factor: 8.2 → 4.5) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.